molecular formula C11H12O B072573 2-Phenylcyclopentan-1-one CAS No. 1198-34-1

2-Phenylcyclopentan-1-one

Cat. No. B072573
CAS RN: 1198-34-1
M. Wt: 160.21 g/mol
InChI Key: NPELEPAOYMNNRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylcyclopentan-1-one and related structures often involves intricate reactions that afford high stereocontrol. For instance, Krief et al. (1996) describe stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, highlighting techniques for achieving desired stereochemistry at multiple stereogenic centers (Krief, Kenda, Maertens, & Remacle, 1996). Additionally, Matsumoto et al. (1995) detail a radical cyclization method for synthesizing 1,3,6-triols starting from silacyclobutane, demonstrating the versatility of cyclopentane derivatives in complex organic syntheses (Matsumoto, Miura, Oshima, & Utimoto, 1995).

Molecular Structure Analysis

The molecular structure and conformational preferences of cyclopentane derivatives, including 2-Phenylcyclopentan-1-one, have been extensively studied. Shainyan et al. (2017) investigated the molecular structure and conformational analysis of 1-Phenyl-1-X-1-Silacyclohexanes using electron diffraction, NMR spectroscopy, and quantum chemical calculations, providing insights into the stability of various conformers (Shainyan, Belyakov, Sigolaev, Khramov, & Kleinpeter, 2017).

Chemical Reactions and Properties

2-Phenylcyclopentan-1-one undergoes a variety of chemical reactions, leveraging its cyclopentanone core for further functionalization. For example, Schaffner (1976) discussed the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes, revealing the mechanisms behind the formation of 5-acylbicyclo[2.1.0]pentanes and showcasing the reactive nature of cyclopentane derivatives under different conditions (Schaffner, 1976).

Physical Properties Analysis

The physical properties of 2-Phenylcyclopentan-1-one, such as melting point, boiling point, and solubility, are critical for its application in synthetic chemistry. Although specific studies focusing solely on these properties were not identified, the methodologies employed in the synthesis and structural analysis of cyclopentane derivatives indirectly contribute to our understanding of their physical properties.

Chemical Properties Analysis

The chemical properties of 2-Phenylcyclopentan-1-one, including reactivity, stability, and functional group transformations, are influenced by its unique structure. The research by Adam et al. (1994) on the regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes provides insight into the chemical behavior and potential reactivity pathways of cyclopentane derivatives (Adam, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).

Scientific Research Applications

  • Psychoactive Research Chemicals : A study on substances based on the 1,2-diarylethylamine template, including derivatives like 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), revealed their potential as NMDA receptor antagonists with dissociative effects. This highlights their significance in psychoactive research and potential medical applications (Dybek et al., 2019).

  • Spectroscopic and Quantum Studies : Research involving 1-phenylcyclopentane carboxylic acid used quantum chemical theory and spectroscopic methods to understand its molecular structure, exploring its bio-active nature and potential applications in molecular docking (Raajaraman, Sheela, & Muthu, 2019).

  • Synthesis of Glucokinase Activators : Cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, was synthesized as part of research into glucokinase activators for type 2 diabetes treatment. This demonstrates the role of phenylcyclopentane derivatives in therapeutic drug development (Fyfe & Rasamison, 2005).

  • Conformational Studies : DFT calculations were used to investigate 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine. Such studies are crucial in understanding molecular conformations and their implications in drug design (Casanovas et al., 2008).

  • Stereoselective Syntheses : The stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, which are relevant in organic chemistry and pharmaceutical applications, were explored. This work contributes to the field of stereoselective organic synthesis (Krief et al., 1996).

  • Cytotoxicity Studies : Research on 2-arylidenebenzocycloalkanones focused on understanding the relationship between molecular topography and cytotoxicity, aiding in the development of anticancer agents (Dimmock et al., 2002).

  • Synthesis of Central Nervous System Depressants : The synthesis of various 1-arylcyclohexylamines, including phencyclidine derivatives, for evaluation as central nervous system depressants, underscores the medicinal importance of these compounds (Maddox, Godefroi, & Parcell, 1965).

properties

IUPAC Name

2-phenylcyclopentan-1-one
Source PubChem
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InChI

InChI=1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPELEPAOYMNNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80302716
Record name 2-phenylcyclopentanone
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Molecular Weight

160.21 g/mol
Source PubChem
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Product Name

2-Phenylcyclopentan-1-one

CAS RN

1198-34-1
Record name 2-Phenylcyclopentanone
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Record name 2-Phenylcyclopentanone
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Synthesis routes and methods

Procedure details

A mixture of 30% hydrogen peroxide (23 mL, 149 mmol) and 85% formic acid (100 mL, 2619 mmol) was heated at 40° C. for 15 minutes. The mixture was carefully added to cyclopentenylbenzene (21.49 g, 149 mmol) and the resulting two-phase system was vigorously stirred at room temperature for 4 h. An exothermic reaction was observed in the beginning. In the end of the stirring the solution became homogeneous. The reaction mixture was carefully quenched with saturated aqueous solution of sodium bicarbonate. The product was extracted with ether. The combined etherial layers were dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the product was purified by column chromatography on silica gel to give 2-phenylcyclopentanone (19.995 g, 125 mmol, 84% yield) as brown oil. LC-MS (M+H)+=161.0. 1H NMR (500 MHz, CDCl3) δ ppm 7.38 (1H, t, J=7.3 Hz), 7.30-7.35 (2H, m), 7.19 (2H, d, J=7.3 Hz), 3.28-3.37 (1H, m), 2.71 (1H, td, J=4.6, 2.7 Hz), 2.58-2.63 (1H, m), 2.43-2.55 (1H, m), 2.29 (1H, ddd, J=19.0, 10.5, 9.0 Hz), 2.07-2.21 (1H, m), 1.88-1.99 (1H, m).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21.49 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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